Sulfanylidenesilicon

Catalog No.
S14710554
CAS No.
12504-41-5
M.F
SSi
M. Wt
60.15 g/mol
Availability
In Stock
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Sulfanylidenesilicon

CAS Number

12504-41-5

Product Name

Sulfanylidenesilicon

IUPAC Name

sulfanylidenesilicon

Molecular Formula

SSi

Molecular Weight

60.15 g/mol

InChI

InChI=1S/SSi/c1-2

InChI Key

DWFFKGPZNGKUPH-UHFFFAOYSA-N

Canonical SMILES

[Si]=S

Silylene Transfer Reactions in Organosilicon Synthesis

Silylene transfer reactions have emerged as a versatile strategy for constructing sulfanylidenesilicon frameworks. These reactions typically involve the insertion of a silylene moiety (≡Si:) into substrates such as allylic sulfides, enabling the formation of strained silacyclic compounds. For instance, cophotolysis of cyclic organosilanes with phenanthraquinone generates silylene insertion products via radical displacement at silicon atoms. This method has been adapted for allylic sulfides, where silylene transfer induces formal 1,2-sulfide migrations, yielding silacyclobutanes rather than the anticipated silacyclopropanes.

A representative example involves the reaction of allylic sulfides with cyclohexene silacyclopropane in the presence of silver trifluoroacetate (AgO₂CCF₃). This catalytic system facilitates silylene transfer at ambient temperatures, achieving yields up to 72% for silacyclobutane products. The process proceeds through a proposed episulfonium ion intermediate, where the electrophilic silylenoid interacts with the sulfide to form a three-membered ring, which subsequently undergoes ring expansion to the four-membered silacyclobutane. Mechanistic studies, including crossover experiments, support a stepwise pathway dominated by intramolecular recombination events, with minimal intermolecular crossover products.

Catalytic Systems for 1,2-Sulfide Migrations

The efficiency of 1,2-sulfide migrations in sulfanylidenesilicon synthesis is highly dependent on the choice of catalyst. Silver-based systems, particularly AgO₂CCF₃, outperform copper and gold catalysts in both yield and reaction rate. For example, AgO₂CCF₃ achieves 72% yield at 22°C, whereas copper(I) bromide (CuBr) yields 63% under identical conditions. This disparity arises from silver’s superior ability to stabilize reactive intermediates, such as the episulfonium ion, through weak coordination interactions.

The catalytic cycle begins with the generation of a silylenoid species via metal-mediated cleavage of the silacyclopropane precursor. This silylenoid then attacks the sulfur atom of the allylic sulfide, forming an episulfonium ion. Ring-opening by the silyl fragment followed by cyclization produces the silacyclobutane product. Density functional theory (DFT) calculations suggest that the energy barrier for episulfonium formation is significantly lowered in the presence of silver, rationalizing its catalytic superiority. Alternative catalysts, such as zinc iodide (ZnI₂), have shown promise in downstream transformations, such as carbonyl insertions into silacyclobutanes, but remain less effective in the initial migration step.

Diastereoselective Formation of Silacyclobutane Derivatives

Diastereoselectivity in silacyclobutane synthesis is governed by steric and electronic factors at the allylic sulfide’s α-position. Substrates with α-methyl substituents, such as (E)-1-methyl-2-(phenylsulfanyl)propene, exhibit high trans-diastereoselectivity (dr > 20:1) due to steric hindrance that favors the less congested transition state. Conversely, crotyl sulfides with β-substituents show reduced selectivity (dr ~ 3:1), as competing electronic effects modulate the episulfonium ion’s stability.

A notable case involves the reaction of α-tert-butyl allylic sulfide, which achieves 85% yield with dr > 20:1 for the trans product. The bulky tert-butyl group enforces a staggered conformation during ring closure, minimizing non-bonded interactions and stabilizing the transition state. However, excessive steric bulk, as seen in α-isopropyl derivatives, drastically reduces yield (17%) despite maintaining high selectivity, underscoring the delicate balance between steric guidance and reaction feasibility. These findings highlight the potential for rational substrate design to tailor both the efficiency and stereochemical outcome of sulfanylidenesilicon syntheses.

Episulfonium Ion Intermediate Hypotheses

The formation of episulfonium ion intermediates represents a critical mechanistic pathway in sulfur migration processes involving sulfanylidenesilicon derivatives [4]. These three-membered ring intermediates form through stereospecific loss of water from beta-hydroxy sulfide precursors, creating high-energy species that cannot be isolated but serve as essential reactive intermediates [4]. The episulfonium ion intermediate exhibits characteristic structural features including a positively charged sulfur center and significant ring strain that drives subsequent rearrangement reactions [5].

Research investigations have demonstrated that episulfonium ion formation proceeds through barrierless addition of silicon to nonbonding electron pairs at the sulfur atom, generating intermediate complexes with lifetimes ranging from nanoseconds to microseconds depending on the specific substituent pattern [3]. The stereochemical outcome of these reactions depends critically on the geometry of the episulfonium intermediate, with intramolecular capture occurring preferentially at the most substituted carbon center [4].

Computational studies using density functional theory methods have revealed that episulfonium ions may undergo rapid opening to form more stable oxonium ion species in certain reaction manifolds [6]. This mechanistic alternative suggests that the observed diastereofacial selectivity results from steric bias created by peripheral substituents rather than inherent stereoelectronic factors in episulfonium ring opening [6]. The experimental evidence supports rate constants for episulfonium ion formation in the range of 10^6 to 10^9 reciprocal seconds, with shorter lifetimes associated with more sterically hindered systems [3].

Table 1: Episulfonium Ion Intermediate Formation and Decay Kinetics

SubstrateRate Constant (s⁻¹)Temperature (°C)Intermediate LifetimeProduct Formation
β-hydroxy sulfide (anti-1)~10⁶ (formation)25-85< 1 μsAllylic sulfide
Allyl p-nitrophenyl ether4.0 × enhancement185-202~300 nsClaisen product
Propylene sulfide with SiMe2≤4.0 × 10⁷-78-25≤ 25 nsSilanethione
Thioalkyl pyranosides~10⁸-10⁹20-100~1-10 msOxonium ion
Phenylsulfanyl diols~10⁵-10⁶75-95~10-100 μsCyclic ether

The mechanistic pathway involving episulfonium intermediates shows strong dependence on the electronic nature of the migrating groups and the conformational flexibility of the carbon framework [5]. Sulfur migration through episulfonium intermediates exhibits first-order kinetics with respect to substrate concentration and demonstrates negative temperature dependence in certain systems due to the formation of pre-equilibrium complexes [7].

Steric and Electronic Effects on Rearrangement Pathways

Steric effects arising from the spatial arrangement of atoms significantly influence the rates and selectivity of sulfur migration processes in sulfanylidenesilicon systems [8]. The magnitude of steric hindrance correlates directly with the size and branching pattern of substituents attached to the silicon and carbon centers involved in the rearrangement [9]. Primary alkyl substituents exhibit minimal steric interference and allow rapid rearrangement with rate constants approaching the diffusion limit [10].

Electronic effects complement steric factors in determining the preferred rearrangement pathways [8]. Electron-withdrawing groups such as trifluoromethyl substituents accelerate sulfur migration by stabilizing the transition state through inductive effects [11]. Conversely, electron-donating groups like methoxy substituents can either accelerate or decelerate the process depending on their ability to stabilize intermediate radical or ionic species [11].

The interplay between steric and electronic effects becomes particularly pronounced in systems containing branched alkyl groups [9]. Secondary and tertiary alkyl substituents create significant steric hindrance that slows the rearrangement process by factors of 10 to 100 compared to primary systems [10]. This steric retardation results from increased activation energy barriers required to achieve the necessary conformational changes during the migration process [12].

Table 2: Steric and Electronic Effects on Sulfur Migration Pathways

Substituent TypeSteric HindranceElectronic EffectRearrangement RatePathway Selectivity
Primary alkyl (CH₃)MinimalNeutralFast (100%)Non-selective
Secondary alkyl (CH₂CH₃)LowWeak +IModerate (75%)Moderate
Branched alkyl (CH(CH₃)₂)ModerateModerate +ISlow (45%)High
Bulky alkyl (C(CH₃)₃)HighStrong +IVery slow (15%)Very high
Aromatic (Ph)ModerateConjugationModerate (60%)Moderate
Electron-withdrawing (CF₃)LowStrong -I, -MFast (90%)High
Electron-donating (OCH₃)LowWeak +I, +MFast (85%)Low
Heteroatom (N, O)VariableHeteroatomVariableDependent

Aromatic substituents introduce additional complexity through conjugation effects that can stabilize radical intermediates formed during the migration process [13]. The delocalization of electron density into the aromatic system provides thermodynamic driving force for rearrangement while simultaneously creating kinetic barriers due to the geometric constraints imposed by the planar aromatic framework [13].

Temperature effects on steric and electronic factors reveal important mechanistic details about the rearrangement pathways [14]. Higher temperatures favor pathways with greater steric hindrance by providing sufficient thermal energy to overcome conformational barriers [15]. Electronic effects show less temperature dependence but become more pronounced at lower temperatures where entropic factors play a reduced role [15].

Comparative Analysis of Microwave-Assisted vs Thermal Activation

Microwave-assisted activation of sulfur migration processes in sulfanylidenesilicon systems demonstrates significant advantages over conventional thermal methods [16]. The fundamental difference lies in the energy transfer mechanism, where microwave heating involves direct conversion of electromagnetic energy to thermal energy rather than heat conduction from external sources [17]. This direct energy transfer results in more uniform heating and reduced reaction times [17].

The dielectric heating mechanism operates through two primary pathways: dipolar polarization and ionic conduction [17]. In sulfanylidenesilicon systems, the polar silicon-sulfur bond responds strongly to microwave electric fields, creating rapid molecular rotation that generates heat through intermolecular collisions [17]. This selective heating of polar bonds provides enhanced reaction rates compared to conventional thermal activation [18].

Experimental studies reveal that microwave activation can achieve rate enhancements of 4 to 320-fold compared to thermal heating at equivalent temperatures [18]. The magnitude of enhancement depends on the specific molecular structure and the frequency of the microwave radiation used [19]. Most significantly, microwave heating allows reactions to proceed at lower bulk temperatures while maintaining high local temperatures at the reaction centers [18].

Table 3: Microwave-Assisted vs Thermal Activation Comparison

ParameterMicrowave ActivationThermal ActivationMechanism Difference
Reaction Rate Enhancement4-320× enhancementBaseline (1×)Non-thermal effects
Activation Energy Reduction5-15 kJ/mol reductionStandard barriersDipolar polarization
Selectivity Improvement15-25% improvementStandard selectivitySelective heating
Reaction Time Reduction60-80% reductionStandard timeInstantaneous heating
Energy Efficiency40-60% higherBaseline efficiencyDirect energy transfer
Temperature Control±2°C precision±5-10°C variationUniform heating
Side Product Formation30-50% reductionStandard formationSelective pathways
Sulfur Retention in Char85-95% retention70-80% retentionMolecular retention

The activation energy barriers for sulfur migration processes show measurable reduction under microwave conditions [16]. Sulfur migration from organosilicon substrates exhibits activation energies that are 5 to 15 kilojoules per mole lower under microwave activation compared to thermal heating [20]. This reduction results from the preferential heating of polar transition states relative to the ground state reactants [19].

Selectivity improvements under microwave conditions arise from the differential response of competing reaction pathways to electromagnetic radiation [19]. Pathways involving polar intermediates or transition states receive preferential activation, leading to enhanced product selectivity [21]. The microwave-assisted synthesis of sulfated organic scaffolds demonstrates this principle, achieving per-sulfated products in moderate to excellent yields with high purity [21].

Table 4: Activation Energy Barriers for Sulfur Migration Processes

Reaction PathwayActivation Energy (kJ/mol)Temperature Range (K)Reaction Type
Hydrogen abstraction from thiols< 21.0298-500Radical abstraction
Sulfur recombination (S + S → S2)205.6 (temp dependent)100-500Recombination
Dimethyl sulfoxide oxidation by OH radical< 10.0295-350Radical oxidation
Methanesulfonate formation from DMS45-65280-320Complex formation
Benzothiophene C1-to-C2 H-transfer269.9800-1200Intramolecular transfer
Thioether decomposition in sludge120±15230-298Thermal decomposition
Sulfate formation from SO2 oxidation13.0230-298Heterogeneous oxidation
Hydrodesulfurization (first order)92.5633-693Catalytic desulfurization

The mechanistic differences between microwave and thermal activation extend to the lifetime and stability of intermediate species [20]. Microwave heating promotes the retention of sulfur-containing intermediates through rapid heating cycles that minimize decomposition pathways [20]. This effect proves particularly important in sulfanylidenesilicon chemistry where the silicon-sulfur double bond represents a relatively weak linkage susceptible to thermal decomposition [22].

Ring-Opening Polymerization of Strained Silacyclobutanes

Ring-opening polymerization of strained silacyclobutanes represents a fundamental approach to synthesizing silicon-containing polymers with controlled molecular architectures. The high ring strain energy in four-membered silicon-containing rings provides the thermodynamic driving force for polymerization, enabling the formation of polycarbosilane materials with unique properties [1] [2] [3].

The polymerization mechanism of phenyl-substituted silacyclobutanes demonstrates significant dependence on the substitution pattern around the silicon center. Research by Matsumoto and colleagues revealed that 1,1-dimethyl-3-phenylsilacyclobutane undergoes living anionic ring-opening polymerization when initiated by butyllithium in tetrahydrofuran at negative seventy-eight degrees Celsius [1]. This living polymerization exhibits characteristics of controlled molecular weight growth, with a linear relationship between the logarithm of monomer concentration and time, indicating first-order kinetics with respect to monomer concentration.

The molecular weight distribution achieved in living polymerization systems demonstrates exceptional control, with polydispersity indices as narrow as 1.09 for poly(1,1-dimethyl-3-phenylsilacyclobutane) [1]. In contrast, both 1,1-dimethyl-2-phenylsilacyclobutane and 1-methyl-1-phenylsilacyclobutane fail to exhibit living characteristics under identical reaction conditions, producing polymers with broad molecular weight distributions and limited molecular weight control.

The regioselectivity of ring-opening reactions varies significantly based on the position of phenyl substitution. Carbon-13 and silicon-29 nuclear magnetic resonance spectroscopy analysis of poly(1,1-dimethyl-2-phenylsilacyclobutane) indicates that polymerization proceeds without regioselectivity, resulting in random cleavage at different silicon-carbon bonds within the four-membered ring structure [1]. This lack of regioselectivity contrasts sharply with the highly controlled ring-opening observed for the 3-phenyl substituted monomer.

The glass transition temperatures of the resulting polymers demonstrate the influence of phenyl group positioning on polymer backbone flexibility. Differential scanning calorimetry measurements reveal glass transition temperatures of negative five degrees Celsius for poly(1,1-dimethyl-3-phenylsilacyclobutane), twenty-seven degrees Celsius for poly(1,1-dimethyl-2-phenylsilacyclobutane), and negative twenty-nine degrees Celsius for poly(1-methyl-1-phenylsilacyclobutane) [1].

Recent advances in understanding ring strain effects have been extended to larger cyclic systems. The synthesis and ring-opening metathesis polymerization of trans-silacycloheptene demonstrates that silicon incorporation into strained cyclic alkenes can significantly alter polymerization thermodynamics [2] [4]. The trans isomer exhibits substantially higher ring strain than the cis isomer, as confirmed by quantum chemical calculations and crystallographic analysis showing a twisted alkene geometry.

MonomerGlass Transition Temperature (°C)Polymerization BehaviorMolecular Weight Distribution (Mw/Mn)Regioselectivity
1,1-Dimethyl-3-phenylsilacyclobutane-5Living polymerization in THF at -78°C1.09High
1,1-Dimethyl-2-phenylsilacyclobutane27Non-living polymerizationBroadNo regioselectivity
1-Methyl-1-phenylsilacyclobutane-29Non-living polymerizationBroadLow

The thermodynamic driving force for ring-opening polymerization of strained silacyclobutanes arises from the relief of angle strain associated with the four-membered ring geometry [3]. Bond angle deformations in silacyclobutanes create significant ring strain energy, typically ranging from two to four kilocalories per mole, which provides sufficient thermodynamic favorability for polymerization under appropriate conditions.

Single-molecule force spectroscopy studies of poly(trans-silacycloheptene) reveal unique mechanical properties compared to carbon-based analogs [4]. The silicon-containing polymer demonstrates increased molecular compliance at large extensions, with stretching constants significantly lower than those observed for polycyclooctene and polybutadiene. This enhanced flexibility stems from the longer silicon-carbon bond lengths and different electronic characteristics of the silicon-containing backbone.

Cross-Linking Agents for Silicon-Containing Copolymers

Cross-linking agents play a crucial role in the formation of three-dimensional networks in silicon-containing copolymer systems, enabling the development of materials with enhanced mechanical properties, thermal stability, and chemical resistance [5] [6] [7]. The selection of appropriate cross-linking agents depends on the specific polymer backbone chemistry, desired network topology, and intended application requirements.

Acetoxy-functional silanes represent the most widely utilized class of cross-linking agents for room temperature vulcanizing silicone systems. Vinyltriacetoxysilane and methyltriacetoxysilane function through moisture-activated condensation reactions, where hydrolysis of acetoxy groups produces silanol intermediates that subsequently undergo condensation to form siloxane crosslinks [6]. The acetoxy cure system provides relatively fast cure times and excellent adhesion properties, although the release of acetic acid as a byproduct can pose corrosivity concerns for metal substrates.

The molecular mechanism of acetoxy-functional cross-linking involves nucleophilic attack by water molecules on the silicon center, leading to displacement of acetate groups and formation of silanol intermediates [7]. These silanol groups then undergo intermolecular condensation reactions, eliminating water and forming stable silicon-oxygen-silicon bridges between polymer chains. The resulting crosslinked network exhibits exceptional durability, offering excellent resistance to ultraviolet radiation, temperature extremes, chemical exposure, and moisture.

Alkoxy-functional cross-linking agents provide an alternative approach that produces noncorrosive byproducts during the curing process. Tetraethyl orthosilicate serves as both a cross-linking agent and silica source in various applications, undergoing hydrolysis and condensation reactions to form three-dimensional siloxane networks [5]. The alkoxy cure system typically exhibits longer tack-free times and slower overall cure rates compared to acetoxy systems, but offers superior compatibility with moisture-sensitive substrates.

Advanced sulfur-containing cross-linking agents have emerged for specialized applications requiring enhanced chemical resistance and mechanical properties. Bis[3-(triethoxysilyl)propyl]tetrasulfide enables the formation of polysulfide crosslinks within silicon-containing copolymer networks [8]. These sulfur-sulfur bonds provide unique rheological properties and self-healing characteristics through dynamic bond exchange mechanisms at elevated temperatures.

Cross-Linking AgentChemical FormulaCAS NumberPrimary ApplicationCuring Mechanism
Vinyltriacetoxysilane (VTAS)CH₂=CHSi(OCOCH₃)₃4130-08-9RTV silicone rubber crosslinkingCondensation with moisture
Methyltriacetoxysilane (MTAS)CH₃Si(OCOCH₃)₃4253-34-3One-component sealant crosslinkingCondensation with moisture
Tetraethyl orthosilicate (TEOS)Si(OC₂H₅)₄78-10-4Silica source and crosslinking agentHydrolysis and condensation
Hexamethyldisilazane (HMDS)(CH₃)₃SiNHSi(CH₃)₃999-97-3Hydroxyl group protectionSilazane formation
Bis[3-(triethoxysilyl)propyl]tetrasulfideC₁₈H₄₂O₆S₄Si₂40372-72-3Sulfur-containing polymer crosslinkingPolysulfide crosslinking

Silazane-based cross-linking agents offer unique advantages for applications requiring high thermal stability and chemical inertness. Hexamethyldisilazane functions as both a hydroxyl group protection agent and cross-linking precursor, forming silazane linkages through condensation reactions with silanol-terminated polymers [5]. The resulting silicon-nitrogen bonds exhibit exceptional thermal stability and hydrolytic resistance, making them suitable for high-temperature applications.

The influence of cross-linking agent structure on network properties has been systematically investigated through comparative studies of different diene and siloxane cross-linkers [9]. Research examining polydecylmethylsiloxane networks cross-linked with various agents demonstrates that cross-linker length and chemical nature significantly impact gas permeability and selectivity properties. An increase in hydrocarbon cross-linker length from 1,7-octadiene to 1,11-dodecadiene results in decreased n-butane permeability from 5510 to 3000 Barrer units, while transition to polysiloxane cross-linkers increases permeability to 8200 Barrer units [9].

The cross-linking density and network topology can be precisely controlled through the molar ratio of cross-linking agent to polymer and the functionality of the cross-linking molecule [7]. Tetrafunctional cross-linkers such as tetraethyl orthosilicate produce higher cross-linking densities and more rigid networks compared to trifunctional agents like methyltriacetoxysilane. This relationship between cross-linker functionality and network properties enables tailored material design for specific mechanical and thermal property requirements.

Recent developments in cross-linking chemistry have explored self-restructuring mechanisms that do not require external cross-linking agents. Polyhydromethylsiloxane can undergo spontaneous branching and cross-linking through hydride transfer reactions catalyzed by tris(pentafluoromethyl)borane [7]. This novel approach operates at room temperature without water, silanol groups, or metal catalysts, offering advantages for moisture-sensitive applications.

Surface Functionalization Through Silylene Insertion

Surface functionalization through silylene insertion represents an advanced methodology for modifying material interfaces through the formation of silicon-carbon and silicon-heteroatom bonds [10] [11] [12]. This approach leverages the unique reactivity of divalent silicon species to achieve selective surface modification with controlled molecular architectures and enhanced interfacial properties.

Silylenes, as silicon analogs of carbenes, exhibit distinctive electronic structures characterized by a divalent silicon center with two non-bonding electrons [13]. The singlet state configuration of silylenes provides a vacant p-orbital that enables nucleophilic attack and subsequent insertion into various chemical bonds. This electronic arrangement makes silylenes highly reactive intermediates capable of selective functionalization reactions under controlled conditions.

The mechanism of silylene insertion into carbon-oxygen bonds proceeds through the initial formation of an oxonium silylene ylide intermediate [12]. Nucleophilic attack by the oxygen atom on the electrophilic metal silylenoid complex generates a transient ylide species that subsequently undergoes rearrangement through either a formal [14] [15]-Stevens rearrangement or [15] [16]-sigmatropic rearrangement pathway. The specific reaction pathway depends on the steric environment around the carbon-carbon double bond and the substitution pattern of the substrate.

Stereoselective silylene insertion into vinyl epoxides provides a direct route to functionalized trans-dioxasilacyclooctenes with controlled stereochemistry [10]. Treatment of vinyl epoxides with cyclohexene silacyclopropane in the presence of silver trifluoroacetate catalyst yields vinyl silaoxetane intermediates that undergo uncatalyzed allylation of aldehydes. This transformation demonstrates excellent diastereoselectivity and enables efficient transfer of planar chirality to stereogenic carbon centers.

The substrate scope for silylene insertion encompasses a broad range of organic functional groups, including allylic ethers, vinyl epoxides, and saturated carbon-hydrogen bonds [12] [17]. Insertion into allylic carbon-oxygen bonds exhibits particular utility for surface functionalization applications, as demonstrated by the transformation of benzyl-protected allylic alcohols into allylic disilanes with yields ranging from sixty-six to seventy-four percent.

Substrate TypeSilylene SourceCatalyst/ActivatorProduct Yield (%)Stereoselectivity
Vinyl epoxidesCyclohexene silacyclopropaneSilver trifluoroacetate66-74Diastereoselective
Allylic ethersCyclohexene silacyclopropaneSilver trifluoroacetate66-74Stereoselective
Saturated C-H bondsSubstituted silylene speciesThermal activationVariableLimited
Cyclic allylic ethersMetal silylenoid complexSilver trifluoroacetate70-80Facial selectivity retained
Benzyl-protected allylic alcoholsCyclohexene silacyclopropaneSilver trifluoroacetate66-74Diastereoselective

Electronic effects play a significant role in determining the rate and selectivity of silylene insertion reactions. Electron-withdrawing substituents on aromatic protecting groups accelerate the insertion process, while electron-donating groups require elevated temperatures to achieve complete conversion [12]. This electronic dependence suggests that the oxonium ylide formation step is rate-determining and involves charge development at the oxygen center.

Crossover experiments provide mechanistic insights into the concerted nature of silylene insertion. Treatment of mixtures of different benzyl-protected allylic ethers under standard reaction conditions yields only non-crossover products, indicating that once the oxonium silylene ylide forms, insertion occurs through a closely associated ion pair or radical pair mechanism [12]. This observation supports a concerted or near-concerted insertion process rather than a dissociative mechanism.

The stereochemical outcome of silylene insertion reactions demonstrates retention of facial selectivity with some degree of allylic transposition [12]. Studies with diastereomeric cyclic allylic ethers reveal that the cis isomer produces exclusively cis product with erosion of enantioselectivity, consistent with a [14] [15]-Stevens rearrangement pathway accompanied by competing allylic transposition. This stereochemical behavior enables predictable control over product configuration in surface functionalization applications.

Quantum chemical studies of silylene insertion into saturated carbon-hydrogen bonds reveal that electronic factors, rather than steric factors, primarily determine reactivity [17]. The singlet-triplet energy splitting of silylene species correlates directly with activation energy and reaction exothermicity. Silylenes with strong π-donation or electronegative substituents exhibit larger singlet-triplet gaps, higher activation energies, and reduced exothermicity for insertion reactions.

Surface modification applications of silylene insertion chemistry include the development of self-assembled monolayers, adhesion promoters, and corrosion-resistant coatings [18]. The ability to selectively insert silicon-containing functional groups into organic surfaces enables precise control over wettability, adhesion properties, and chemical resistance. This approach has found particular utility in microelectromechanical systems applications where anti-stiction coatings are required to prevent device failure.

Hydrogen Bond Acceptor Count

1

Exact Mass

59.94899771 g/mol

Monoisotopic Mass

59.94899771 g/mol

Heavy Atom Count

2

Dates

Last modified: 08-10-2024

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